5-bromo-3-iodopyridine-2-carboxylic acid
Description
Properties
CAS No. |
2677885-07-1 |
|---|---|
Molecular Formula |
C6H3BrINO2 |
Molecular Weight |
327.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Overview
This method leverages directed ortho-metalation (DoM) to introduce iodine at the 3-position of a pre-brominated pyridine-2-carboxylate intermediate. The approach mirrors techniques described in the synthesis of 2,3-dichloro-5-iodopyridine, adapting lithiation protocols for carboxylic acid precursors.
Synthetic Procedure
-
Starting Material : Methyl 5-bromopyridine-2-carboxylate is prepared via esterification of 5-bromopyridine-2-carboxylic acid or direct bromination of methyl pyridine-2-carboxylate.
-
Lithiation : The ester is dissolved in anhydrous tetrahydrofuran (THF) and cooled to −78°C. A 2.5 M solution of n-butyllithium in hexanes is added dropwise, selectively deprotonating the 3-position.
-
Iodination : Iodine, dissolved in THF, is introduced to the lithiated intermediate, yielding methyl 5-bromo-3-iodopyridine-2-carboxylate.
-
Hydrolysis : The ester is hydrolyzed using aqueous sodium hydroxide, followed by acidification to isolate 5-bromo-3-iodopyridine-2-carboxylic acid.
Key Parameters
-
Temperature : Lithiation and iodination proceed at −78°C to prevent side reactions.
-
Yield : Analogous iodinations in patent literature report yields of 82–83%.
-
Purification : Recrystallization from toluene or ethyl acetate ensures high purity (>98%).
Diazotization and Sandmeyer Reaction
Overview
This route employs diazotization of a 3-aminopyridine precursor, followed by iodide substitution, as demonstrated in the synthesis of 5-bromo-2,4-dichloropyridine.
Synthetic Procedure
-
Amination : 5-Bromopyridine-2-carboxylic acid is nitrated at the 3-position, followed by catalytic hydrogenation to yield 5-bromo-3-aminopyridine-2-carboxylic acid.
-
Diazotization : The amine is treated with sodium nitrite in concentrated hydrochloric acid at −30°C, forming a diazonium salt.
-
Iodination : Potassium iodide is added to the diazonium solution, inducing a Sandmeyer reaction to replace the diazo group with iodine.
Key Parameters
-
Reaction Time : Diazotization completes within 1–2 hours at −30°C.
-
Yield : Total yields for analogous halogenation sequences exceed 50%.
-
Challenges : Diazonium intermediates are thermally unstable, necessitating strict temperature control.
Sequential Electrophilic Halogenation
Overview
Direct bromination and iodination of pyridine-2-carboxylic acid is hindered by the meta-directing effect of the carboxylic acid group. To circumvent this, protective esterification is employed to modulate electronic effects.
Synthetic Procedure
-
Protection : Pyridine-2-carboxylic acid is converted to its methyl ester using thionyl chloride and methanol.
-
Bromination : Electrophilic bromination with bromine in acetic acid introduces bromine at the 5-position, guided by the ester’s ortho/para-directing nature.
-
Iodination : Iodine monochloride (ICl) in chlorinated solvents selectively iodinates the 3-position.
-
Deprotection : The ester is hydrolyzed under basic conditions.
Key Parameters
-
Directing Groups : The methyl ester enhances electrophilic substitution at the 3- and 5-positions.
-
Yield : Iodination efficiency depends on the electron-withdrawing strength of the ester, with yields averaging 60–70%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Directed Lithiation | High regioselectivity; fewer by-products | Requires cryogenic conditions; costly reagents | 80–85% | Moderate |
| Diazotization | Utilizes inexpensive reagents | Thermally unstable intermediates; multi-step | 50–60% | Challenging |
| Electrophilic Halogenation | No specialized equipment needed | Low regioselectivity without protection | 60–70% | High (with optimization) |
Data Tables
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
-
Substitution Reactions
Reagents: Organometallic reagents, such as Grignard reagents or organolithium compounds.
Conditions: Typically carried out in anhydrous solvents under inert atmosphere.
Products: Substituted pyridine derivatives.
-
Cross-Coupling Reactions
Reagents: Palladium or nickel catalysts, boronic acids, or stannanes.
Conditions: Conducted under mild to moderate temperatures with appropriate ligands.
Products: Biaryl or heteroaryl compounds.
-
Oxidation and Reduction Reactions
Reagents: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Conditions: Vary depending on the desired oxidation state.
Products: Oxidized or reduced pyridine derivatives.
Scientific Research Applications
5-Bromo-3-iodopyridine-2-carboxylic acid has several applications in scientific research:
-
Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds.
- Potential applications in the development of anti-cancer and anti-inflammatory drugs.
-
Organic Synthesis
- Employed in the synthesis of complex organic molecules.
- Utilized in the preparation of functionalized pyridine derivatives.
-
Material Science
Mechanism of Action
The mechanism of action of 5-bromo-3-iodopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-bromo-3-iodopyridine-2-carboxylic acid with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of Halogenated Pyridinecarboxylic Acids
Key Comparisons
Substituent Effects on Reactivity
- Halogen Position and Type : The iodine atom in 5-bromo-3-iodopyridine-2-carboxylic acid increases steric hindrance compared to bromine-only analogs (e.g., 5-bromo-2-pyridinecarboxylic acid, MW 202.01) but enhances polarizability, making it more reactive in metal-catalyzed cross-couplings . Chlorine in 3-bromo-6-chloropyridine-2-carboxylic acid (CAS 434319-41-2) increases acidity due to its strong electron-withdrawing effect .
- Functional Groups : The trifluoromethyl group in 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS 749875-16-9) introduces lipophilicity (logP ~2.5), favoring blood-brain barrier penetration in drug design . Hydroxyl and methyl groups in 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid improve aqueous solubility and steric effects, respectively .
Physicochemical Properties
- Melting Points : Brominated analogs like 5-bromo-2-pyridinecarboxylic acid exhibit higher melting points (173–175°C) compared to trifluoromethyl derivatives, likely due to stronger intermolecular hydrogen bonding .
- Acidity : Chlorine and iodine substituents lower the pKa of the carboxylic acid group compared to methyl or hydroxyl groups, enhancing solubility in basic media .
Applications in Synthesis
- Pharmaceutical Intermediates : 5-Bromo-2-pyridinecarboxylic acid is a precursor for methyl esters and amides in API synthesis . The iodine substituent in 5-bromo-3-iodopyridine-2-carboxylic acid positions it as a candidate for radioiodination in imaging agents.
- Agrochemicals : Trifluoromethyl-substituted derivatives (e.g., CAS 749875-16-9) are explored for herbicidal activity due to their stability and lipophilicity .
Research Findings and Trends
- Cross-Coupling Utility : Iodine’s superior leaving-group ability compared to bromine makes 5-bromo-3-iodopyridine-2-carboxylic acid valuable in sequential functionalization reactions .
- Antimicrobial Activity : Chlorinated analogs (e.g., 3-bromo-6-chloropyridine-2-carboxylic acid) show promising MIC values against Mycobacterium tuberculosis .
- Computational Studies : Molecular docking of 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid (CID 53430766) suggests strong binding to bacterial metalloenzymes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-bromo-3-iodopyridine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Halogenation Strategy : Start with pyridine-2-carboxylic acid derivatives. Bromination and iodination can be achieved using electrophilic halogenation. For example, bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid introduces bromine at position 5 . Iodination at position 3 may require iodine monochloride (ICl) or a palladium-catalyzed coupling (e.g., Stille or Suzuki reactions) if pre-functionalized precursors are used .
- Purification : Recrystallization from ethanol/water mixtures is effective for isolating halogenated pyridine derivatives, as evidenced by similar compounds with melting points ~173–180°C .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust stoichiometry of halogenating agents to minimize dihalogenation byproducts.
Q. How is 5-bromo-3-iodopyridine-2-carboxylic acid characterized, and what analytical techniques are critical for confirming its purity?
- Methodology :
- Spectroscopy : Use H/C NMR to verify substitution patterns (e.g., aromatic protons near halogens show distinct splitting). Compare to databases for pyridine-carboxylic acids .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₆H₃BrINO₂: theoretical ~328.83 g/mol).
- Elemental Analysis : Validate %C, H, N within ±0.3% of theoretical values .
- Melting Point : Consistent with analogs (e.g., 5-bromo-3-methylpyridine-2-carboxylic acid melts at 173–175°C ).
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodology :
- Byproduct Removal : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) separates unreacted halides or dihalogenated impurities .
- Acidic Workup : Leverage the carboxylic acid group’s solubility in basic aqueous solutions (e.g., NaHCO₃) for extraction, followed by acid precipitation .
Advanced Research Questions
Q. How do the bromine and iodine substituents influence the reactivity of 5-bromo-3-iodopyridine-2-carboxylic acid in cross-coupling reactions?
- Methodology :
- Comparative Studies : Perform Suzuki-Miyaura couplings using Pd(PPh₃)₄ as a catalyst. The iodine substituent (position 3) reacts preferentially over bromine (position 5) due to lower bond dissociation energy, enabling sequential functionalization .
- Kinetic Analysis : Track reaction rates via GC-MS or in situ NMR to quantify substituent effects. For example, iodopyridines exhibit faster oxidative addition to Pd(0) than bromopyridines .
Q. What strategies are effective for integrating this compound into metal-organic frameworks (MOFs) or conductive polymers?
- Methodology :
- Coordination Chemistry : Use the carboxylic acid group to bind metal nodes (e.g., Zn²⁺ or Cu²⁺) in MOF synthesis. The halogen substituents can enhance porosity via steric effects .
- Polymerization : Electropolymerize with thiophene derivatives (e.g., 3,4-ethylenedioxythiophene) to create conductive films. Bromine/iodine atoms improve electron-withdrawing capacity, enhancing conductivity .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodology :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The carboxylic acid group often forms hydrogen bonds with active-site residues .
- QSAR Analysis : Correlate halogen electronegativity with antimicrobial activity. For example, iodine’s polarizability may improve membrane permeability in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
